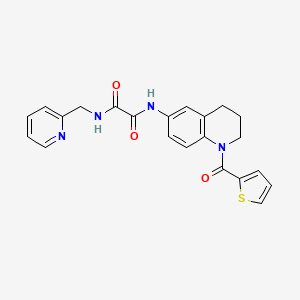
N1-(ピリジン-2-イルメチル)-N2-(1-(チオフェン-2-カルボニル)-1,2,3,4-テトラヒドロキノリン-6-イル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学への応用
チオフェン誘導体は、その多様な治療特性により、医薬品化学において注目を集めています。いくつかの重要な用途を探ってみましょう。
抗炎症作用: チオフェン含有化合物は、抗炎症作用を示します。 例えば、1-[1-(2,5-ジメチルチオフェン-3-イル)エチル]-1-ヒドロキシウレアは、抗炎症剤として同定されています .
抗がんの可能性: チオフェン系分子は、抗がん剤として有望視されています。研究者は、がん細胞の増殖と転移を阻害する役割について調査しています。
抗不安作用と抗精神病作用: 特定のチオフェン誘導体は、抗不安作用と抗精神病作用を持っています。これらの化合物は、神経伝達物質系を調節し、精神的な健康に影響を与える可能性があります。
抗酸化作用: チオフェン化合物は、抗酸化作用を示し、細胞を酸化ストレスから保護し、全体的な健康を促進します。
合成戦略
研究者は、チオフェン誘導体にアクセスするためのさまざまな合成経路を探ってきました。 例えば、1,3-ジアリル-ブタ-1-エンの硫化/環化反応は、複数のC-H結合の開裂によってチオフェン誘導体の形成につながりました .
要約すると、N1-(ピリジン-2-イルメチル)-N2-(1-(チオフェン-2-カルボニル)-1,2,3,4-テトラヒドロキノリン-6-イル)オキサラミドは、医薬品化学と材料科学において大きな可能性を秘めています。その独特の構造的特徴は、世界中の科学者や研究者にとって興味深い研究分野となっています。🌟
Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 137. 詳細を読む Liang, Y., et al. (2020). Recent strategies in the synthesis of thiophene derivatives and their applications. Medicinal Chemistry Research, 29(7), 1237–1250. 詳細を読む
作用機序
Target of Action
It’s known that thiophene-based analogs have been studied as potential biologically active compounds . They have shown a variety of biological effects, making them a topic of interest for medicinal chemists .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic properties .
生物活性
N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide, also known as JNJ-64154077, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is C20H20N4O2S. The compound features a pyridine moiety linked to a tetrahydroquinoline framework via an oxalamide bond , with a thiophene-2-carbonyl group contributing to its unique properties.
Synthesis Process
The synthesis typically involves multiple steps:
- Formation of Intermediates : The reaction of pyridine-2-carbaldehyde with 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline in the presence of a catalyst.
- Final Product Formation : The intermediate is treated with oxalyl chloride to yield the final product.
Anticancer Properties
Research has primarily focused on the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies indicated that JNJ-64154077 inhibits cell proliferation in A549 lung cancer cells with IC50 values in the low micromolar range.
The mechanism by which N1-(pyridin-2-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide exerts its effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation pathways. Notably, it targets glutathione-dependent enzymes such as mPGES-1, which plays a crucial role in prostaglandin E2 biosynthesis—a key mediator in inflammation and cancer .
Other Therapeutic Applications
Beyond its anticancer properties, ongoing investigations are exploring additional therapeutic applications:
- Anti-inflammatory Effects : Potential use in treating inflammatory diseases by modulating prostaglandin synthesis .
- Antibacterial Activity : Preliminary studies suggest that related compounds exhibit antibacterial properties against resistant strains of bacteria .
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of similar compounds:
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c27-20(24-14-17-6-1-2-10-23-17)21(28)25-16-8-9-18-15(13-16)5-3-11-26(18)22(29)19-7-4-12-30-19/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADAWFDTYWFFLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=N3)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













